molecular formula C10H7F3N2O2 B1423960 Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 877773-17-6

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B1423960
CAS No.: 877773-17-6
M. Wt: 244.17 g/mol
InChI Key: VSKCVMICQDVGNJ-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the construction of the indazole core followed by the introduction of the trifluoromethyl group and esterification. One common method is the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids or their derivatives. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate radical or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes, such as those involving palladium or copper catalysts, are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(difluoromethyl)-1H-indazole-3-carboxylate
  • Methyl 6-(chloromethyl)-1H-indazole-3-carboxylate
  • Methyl 6-(bromomethyl)-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKCVMICQDVGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696298
Record name Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877773-17-6
Record name Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-acetylamino-4-trifluoromethylphenyl)-acetic acid methyl ester (16 g, 0.058 mol) in acetic acid (50 mL) was added dropwise t-butyl nitrite (90%) (7.35 g, 0.063 mol) over a period of 20 min. at 90-95° C. The mixture was then stirred for 0.5 h at 95° C., poured into cold water and stirred for 1 h. The precipitates were collected by filtration and washed with water. The crude material was dissolved in ethyl acetate and dried over sodium sulfate. The solvent was removed in vacuo. This material (13.4 g, 95%) was used without further purification in the next step. A small sample was crystallized from ethyl acetate to yield a white solid, mp 240-242° C. 1H NMR (DMSO-d-6) 8.25 (d, J=8.5 Hz, 1H), 8.04 (s, 1H), 7.58 (d, J=8.5 Hz, 1H), 3.95 (s, 3H). MS (FAB) m/z: 245.1 (M++1).
Name
(2-acetylamino-4-trifluoromethylphenyl)-acetic acid methyl ester
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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